molecular formula C16H46N4O6P2 B12670552 Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate CAS No. 94202-01-4

Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate

Cat. No.: B12670552
CAS No.: 94202-01-4
M. Wt: 452.5 g/mol
InChI Key: MJUYFNHMZWLUGQ-UHFFFAOYSA-N
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Description

Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C16H46N4O6P2 and a molecular weight of 452.50 g/mol . This compound is known for its unique structure, which includes a tetradecyl chain and diphosphonate groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various phosphonate and amine derivatives, which have different chemical and physical properties compared to the parent compound .

Scientific Research Applications

Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biological systems and as a biomimetic compound.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, enzymes, and other biomolecules, affecting their function and activity. The diphosphonate groups play a crucial role in these interactions, facilitating the binding and modulation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Triammonium hydrogen ((octadecylimino)bis(methylene))diphosphonate
  • Triammonium hydrogen ((dodecylimino)bis(methylene))diphosphonate)

Uniqueness

Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate is unique due to its specific tetradecyl chain length, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may

Properties

CAS No.

94202-01-4

Molecular Formula

C16H46N4O6P2

Molecular Weight

452.5 g/mol

IUPAC Name

triazanium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate

InChI

InChI=1S/C16H37NO6P2.3H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);3*1H3

InChI Key

MJUYFNHMZWLUGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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